molecular formula C13H13NO B1610754 1,2,3,4-Tetrahydroacridin-4-ol CAS No. 26625-27-4

1,2,3,4-Tetrahydroacridin-4-ol

Katalognummer B1610754
CAS-Nummer: 26625-27-4
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: OLJYSJLNRINXMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4-Tetrahydroacridin-4-ol, also known as 4-hydroxytacrine, belongs to the class of organic compounds known as acridines . It is a well-known cholinesterase inhibitor commonly used in pharmacological studies . It is used in the treatment of Alzheimer’s disease .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroacridin-4-ol involves the interaction between cyclohexanone and anthranilic acid, followed by chlorination of the product, and then condensation of the last compound with hydrazine hydrate . Enantiopure samples of (+)- (1 R ,2 S) and (–)- (1 S ,2 R )-1,2-epoxy-1,2-dihydroacridine have been obtained from the corresponding trans -2-bromo-1,2,3,4-tetrahydroacridin-1-ol MTPA esters .


Molecular Structure Analysis

The molecular formula of 1,2,3,4-Tetrahydroacridin-4-ol is CHN. It has an average mass of 183.249 Da and a monoisotopic mass of 183.104797 Da .

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Therapeutics 1,2,3,4-Tetrahydroacridin-4-ol and its derivatives have been explored for their potential in treating Alzheimer's disease. Compounds related to this chemical have been found to inhibit acetylcholinesterase in vitro and exhibit activity in models predictive of Alzheimer's disease. These compounds also show promising results in clinical trials for Alzheimer's treatment (Shutske et al., 1989).

Cardiac Potassium Channel Blocker The compound has been studied for its effects on myocardial membrane currents, specifically its ability to block cardiac potassium channels. This property can have significant implications for the development of cardiac drugs (Osterrieder, 1987).

Antimalarial Activity 1,2,3,4-Tetrahydroacridin-4-ol derivatives have shown antimalarial activity. These compounds, known as tetrahydroacridin-9(10H)-ones, have been synthesized and tested against clinically relevant malaria isolates, demonstrating good physicochemical properties and little to no cross-resistance (Cross et al., 2011).

Theoretical Chemistry Studies Theoretical molecular orbital studies of 1,2,3,4-tetrahydroacridin-4-ol and its derivatives have provided insights into their structures, reactivities, and stability. This research is crucial for understanding and optimizing the drug design process for these compounds (Pop et al., 1989).

RNA Polymerase Inhibition This chemical has been examined for its ability to inhibit RNA polymerase in Escherichia coli, an important aspect for understanding its interaction with DNA and potential as a therapeutic agent (Nicholson & Peacocke, 1966).

Diabetes Management Some derivatives of 1,2,3,4-tetrahydroacridin-4-ol have been synthesized and assessed for their potential in diabetes management. These studies involve in vivo experiments with Wistar rats, demonstrating the compounds' efficiency and safety margins as antidiabetic agents (Abdel Megeed et al., 2017).

Wirkmechanismus

The mechanism of action of 1,2,3,4-Tetrahydroacridin-4-ol is not fully known, but it is suggested that the drug is an anticholinesterase agent which reversibly binds with and inactivates cholinesterases. This inhibits the hydrolysis of acetylcholine released from functioning cholinergic neurons, thus leading to an accumulation of acetylcholine at cholinergic synapses .

Safety and Hazards

The current use of 1,2,3,4-Tetrahydroacridin-4-ol is limited due to its poor oral bioavailability, the necessity for four daily doses, and serious side effects (including nausea, vomiting, dry mouth, indigestion, diarrhea, loss of appetite, urinary incontinence, collapse, convulsions, and hepatotoxicity) .

Zukünftige Richtungen

Future research on 1,2,3,4-Tetrahydroacridin-4-ol could focus on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . Additionally, more emphasis may be placed on the development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites .

Eigenschaften

IUPAC Name

1,2,3,4-tetrahydroacridin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-2,4,6,8,12,15H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJYSJLNRINXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC3=CC=CC=C3C=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482888
Record name 1,2,3,4-Tetrahydroacridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26625-27-4
Record name 1,2,3,4-Tetrahydroacridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydroacridin-4-ol
Reactant of Route 2
1,2,3,4-Tetrahydroacridin-4-ol
Reactant of Route 3
1,2,3,4-Tetrahydroacridin-4-ol
Reactant of Route 4
1,2,3,4-Tetrahydroacridin-4-ol
Reactant of Route 5
1,2,3,4-Tetrahydroacridin-4-ol
Reactant of Route 6
1,2,3,4-Tetrahydroacridin-4-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.